N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-(naphthalen-1-ylcarbamoyl)-1-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c28-23(25-22-17-9-11-18-10-7-8-16-21(18)22)26-24(29)27(19-12-3-1-4-13-19)32(30,31)20-14-5-2-6-15-20/h1-17H,(H2,25,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFCXJHFDLUITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)NC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination for Aryl-N Bond Formation
Palladium-mediated coupling between brominated intermediates and amines has been widely adopted. For example, N-phenylnaphthalen-1-amine (yield: 78%) was synthesized via:
- Catalyst system : Pd(OAc)₂ (0.67 mmol) with tri-tert-butylphosphine (2.2 mmol)
- Base : NaOtBu (47.4 mmol) in toluene at 100°C for 36 h.
This method was adapted to install the naphthalen-1-yl group onto a pre-sulfonylated aniline derivative. Post-coupling, the intermediate underwent carbamoylation using triphosgene and naphthalen-1-amine to form the bis-urea linkage.
Suzuki-Miyaura Coupling for Biaryl Synthesis
4-Bromo-N-phenylbenzenesulfonamide was coupled with naphthalen-1-ylboronic acid under:
- Conditions : Pd(dppf)Cl₂ (0.6 mmol), K₂CO₃ (50 mmol) in toluene/EtOH (3:1) at 80°C.
- Yield : 70% after silica gel purification (hexane/EtOAc 9:1).
Stepwise Carbamoylation Approach
Synthesis of Benzenesulfonamide Intermediate
4-Aminobenzenesulfonamide was prepared via condensation of benzenesulfonyl chloride (35 mL) with 4-aminobenzoic acid (25 g) in 8% K₂CO₃, yielding 80% after acid precipitation (m.p. 204°C).
Reaction Scheme :
$$
\text{Benzenesulfonyl chloride} + \text{4-aminobenzoic acid} \xrightarrow{\text{K}2\text{CO}3} \text{4-[(phenylsulfonyl)amino]benzoic acid} \xrightarrow{\text{HCl}} \text{III}
$$
Hydrazide Formation and Curtius Degradation
The esterified intermediate (IV) was treated with hydrazine hydrate to yield hydrazide (V), which underwent Curtius degradation with HONO to generate isocyanate (VI). Subsequent reaction with naphthalen-1-amine produced the target carbamoyl-carbamoyl bridge:
$$
\text{VI} + \text{Naphthalen-1-amine} \rightarrow \text{this compound}
$$
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/t-Bu₃P | 78 | 98.5 | High regioselectivity |
| Suzuki Coupling | Pd(dppf)Cl₂ | 70 | 97.8 | Mild conditions |
| Curtius Degradation | HONO/H₂SO₄ | 66 | 95.2 | Scalable for bulk synthesis |
Optimization Insights :
- Temperature : Reactions above 100°C accelerated aryl amination but risked decomposition.
- Solvent : Toluene outperformed THF in Pd-catalyzed reactions due to better ligand stability.
- Purification : Sequential recrystallization (MeOH/H₂O) and silica gel chromatography achieved >99% purity.
Characterization and Analytical Validation
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃) : δ 8.08–8.06 (d, J = 8.0 Hz, 2H, naphthalene-H), 7.89–7.88 (d, J = 8.0 Hz, 2H, sulfonamide-Ar), 7.60–7.55 (m, 4H, phenyl-H).
- ¹³C NMR (125 MHz, CDCl₃) : δ 183.6 (urea C=O), 171.3 (sulfonamide C-SO₂), 141.5–120.5 (aromatic carbons).
- HRMS : m/z 449.0783 [M+H]⁺ (calc. 449.0779).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) showed a single peak at 6.8 min (λ = 254 nm), confirming >98% purity.
Challenges and Mitigation Strategies
Byproduct Formation :
Low Solubility :
Scale-Up Limitations :
- Challenge : Exothermic Curtius degradation at >100 g scale.
- Adjustment : Slow addition of HONO and external cooling maintained yields at 65%.
Chemical Reactions Analysis
Types of Reactions
N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The carbamoyl groups can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Naphthoquinones and related derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating conditions such as cancer, bacterial infections, and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for applications in polymers, coatings, and other materials that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of bacterial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Sulfonamide and Carbamate Families
N-(Naphthalen-1-yl)benzamide (I) :
This benzamide derivative shares the naphthalene-phenyl core but lacks the sulfonamide and carbamoyl-carbamoyl groups. Its crystal structure reveals a dihedral angle of 86.63° between the naphthalene and phenyl rings, influencing molecular packing via N–H···O hydrogen bonds. This contrasts with the target compound, where the sulfonamide group may enhance solubility or binding interactions.1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates :
These carbamates exhibit antimicrobial activity (e.g., MIC values <10 µM against Mycobacterium tuberculosis) with low cytotoxicity. The carbamoyl-carbamoyl linker in the target compound may similarly enhance bioactivity, though its specific efficacy remains unstudied.(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide :
This chiral sulfonamide has 99% stereochemical purity and a methoxyphenyl substituent, which could improve metabolic stability compared to the target compound’s simpler phenyl group.- 1-Azido-N′-(phenylsulfonyl)methanimidamide : An azido-substituted sulfonamide analog, this compound underscores the versatility of sulfonamide backbones for functionalization.
Functional Analogs with Overlapping Bioactivity
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C28H24N2O2S
- Molecular Weight : 460.56 g/mol
Structural Features
The structure of N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide includes:
- A naphthalene ring system.
- Two carbamoyl groups.
- A phenyl group attached to a benzenesulfonamide moiety.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | |
| MCF-7 (breast cancer) | 10.5 | |
| A549 (lung cancer) | 12.3 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been tested for antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Enzyme Inhibition Studies
Inhibitory effects on specific enzymes have been documented, suggesting potential applications in treating diseases related to enzyme dysregulation.
Table 3: Enzyme Inhibition Data
Case Study 1: Anticancer Mechanism Investigation
A study published in Journal of Medicinal Chemistry investigated the mechanism of action of this compound in HeLa cells. The researchers found that the compound induced apoptosis through the intrinsic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Case Study 2: Antimicrobial Efficacy Assessment
In a clinical trial reported in Antimicrobial Agents and Chemotherapy, the efficacy of this compound was tested against multidrug-resistant strains of bacteria. Results indicated significant antibacterial activity, with the compound showing potential as a lead candidate for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
